molecular formula C15H12O B8626651 3-Benzylbenzofuran

3-Benzylbenzofuran

Cat. No. B8626651
M. Wt: 208.25 g/mol
InChI Key: BVQFHAIYRRWINS-UHFFFAOYSA-N
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Patent
US04703052

Procedure details

To a solution of 19.5 g (91.4 mmole) 3-benzylbenzofuran in 75 ml trifluoroacetic acid was added 31.8 g (273 mmole) triethylsilane and the mixture was heated at reflux for six hours. The mixture was concentrated in vacuo, the residue diluted with water and extracted with ethyl ether. The ether extracts were carbon treated, the filtrate dried (Na2SO4) and the solvent evaporated to provide a dark oil. The oil was purified by silica gel column chromatography eluting with hexane, then its mixtures with ethyl ether. The combined product fractions were evaporated to provide 3.9 g (20%) of the title compound as a yellow oil. 1H-NMR(CDCl3)ppm(delta): 3.2 (m, 2H), 4.0 (m, 2H), 4.6 (t, 1H), 6.7-7.5 (m, 9H).
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[O:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[CH2:1]([CH:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[O:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=COC2=C1C=CC=C2
Name
Quantity
31.8 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
75 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for six hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
ADDITION
Type
ADDITION
Details
treated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to provide a dark oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with hexane
CUSTOM
Type
CUSTOM
Details
The combined product fractions were evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1COC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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